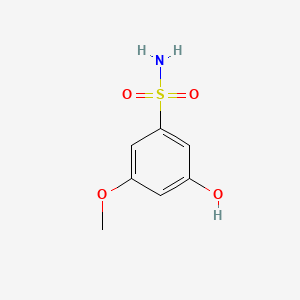

3-Hydroxy-5-methoxybenzenesulfonamide

Description

Historical Context and Significance within Academic Chemical Biology Research

The historical significance of benzenesulfonamides is rooted in the age of antibiotics. However, their role quickly expanded beyond antimicrobial activity. A pivotal moment in their history was the discovery of their ability to inhibit carbonic anhydrases (CAs). This finding was crucial, as it shifted the perception of sulfonamides from mere antibacterial agents to a versatile class of enzyme inhibitors. This opened up new avenues of research in chemical biology, targeting enzymes involved in a multitude of physiological and pathological processes. The exploration of structure-activity relationships (SAR) became a central theme, with academic research focusing on how different substitution patterns on the benzene (B151609) ring could lead to isoform-selective inhibition of enzymes like CAs, which has implications for conditions ranging from glaucoma to cancer. rsc.orgnih.gov

Overview of Benzenesulfonamide (B165840) Derivatives in Contemporary Chemical Research

In modern chemical research, benzenesulfonamide derivatives are investigated for a remarkably diverse range of biological activities. Their ability to act as a bioisosteric replacement for other functional groups and their synthetic tractability have made them a staple in drug discovery programs. Contemporary studies continue to explore their potential as inhibitors of various enzymes, including acetylcholinesterase, α-glycosidase, and glutathione (B108866) S-transferase. tandfonline.com

Current research areas for benzenesulfonamide derivatives are extensive and include:

Anticancer Agents: Particularly as selective inhibitors of tumor-associated carbonic anhydrase isoforms like CA IX, which are overexpressed in hypoxic tumors. rsc.orgtandfonline.com

Antiviral Compounds: Research has identified benzenesulfonamide derivatives as inhibitors of viral targets, such as the HIV-1 capsid protein and influenza hemagglutinin. nih.govnih.gov

Enzyme Inhibition: Beyond CAs, they are being developed as inhibitors for targets like lipoxygenases and receptor tyrosine kinases. nih.govnih.gov

Cardiovascular Effects: Certain derivatives have been studied for their impact on the cardiovascular system, including effects on blood pressure. cerradopub.com.br

Ion Channel Modulation: Analogues have been explored as potent inhibitors of transient receptor potential vanilloid 4 (TRPV4) channels, with potential applications in treating conditions like acute lung injury. nih.gov

| Therapeutic Area | Biological Target/Application | Reference |

|---|---|---|

| Oncology | Carbonic Anhydrase IX (CA IX) Inhibition | rsc.orgtandfonline.com |

| Oncology | Tropomyosin Receptor Kinase A (TrkA) Inhibition | nih.gov |

| Infectious Disease | HIV-1 Capsid Inhibition | nih.gov |

| Infectious Disease | Influenza Hemagglutinin Inhibition | nih.gov |

| Inflammation/Oncology | 12-Lipoxygenase (12-LOX) Inhibition | nih.gov |

| Neurology/Metabolic Disease | Acetylcholinesterase/α-Glycosidase Inhibition | tandfonline.com |

| Respiratory Disease | TRPV4 Channel Inhibition | nih.gov |

Scope and Research Focus on 3-Hydroxy-5-methoxybenzenesulfonamide and Analogues

While this compound serves as a specific structural point of interest, the broader body of published research focuses more extensively on its close structural analogues. These related compounds, which feature the core benzenesulfonamide scaffold decorated with hydroxyl and methoxy (B1213986) groups in various positions, provide valuable insights into the potential biological activities of this substitution pattern.

A significant area of research has been on analogues where the benzenesulfonamide moiety is further functionalized. For instance, a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has been synthesized and evaluated as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation, thrombosis, and cancer. nih.gov The combination of the hydroxy and methoxy groups on the benzylamino portion of these molecules was found to be critical for their high potency. nih.gov

The research on these analogues underscores the importance of the hydroxy-methoxy substitution pattern in designing potent and selective enzyme inhibitors. The findings from these studies help to build a structure-activity relationship profile that can inform the future design of compounds based on the this compound scaffold.

| Compound | Target Enzyme | Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|---|

| Analogue 35 (from study) | 12-Lipoxygenase (12-LOX) | Nanomolar (nM) range | nih.gov |

| Analogue 36 (from study) | 12-Lipoxygenase (12-LOX) | Nanomolar (nM) range | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

95234-76-7 |

|---|---|

Molecular Formula |

C7H9NO4S |

Molecular Weight |

203.22 g/mol |

IUPAC Name |

3-hydroxy-5-methoxybenzenesulfonamide |

InChI |

InChI=1S/C7H9NO4S/c1-12-6-2-5(9)3-7(4-6)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |

InChI Key |

GKZXBOVZQZWWSF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)O)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 3-Hydroxy-5-methoxybenzenesulfonamide Core

Retrosynthetic analysis, a method for planning organic syntheses, deconstructs the target molecule into simpler, commercially available precursors. ias.ac.in For this compound, two primary disconnection strategies are apparent.

The most direct approach involves disconnecting the carbon-sulfur (C-S) and sulfur-nitrogen (S-N) bonds.

S-N Bond Disconnection: This initial step points to the reaction between 3-hydroxy-5-methoxybenzenesulfonyl chloride and ammonia (B1221849) (or an ammonia equivalent). This is a standard method for forming sulfonamides.

C-S Bond Disconnection: Further disconnection of the C-S bond on the sulfonyl chloride intermediate leads to a key precursor: 3,5-dihydroxyanisole (or a protected version). The synthesis would then involve introducing the sulfonyl chloride group onto this aromatic ring.

A second strategy relies on functional group interconversion (FGI). ias.ac.in This approach considers alternative starting materials where the existing functional groups are chemically transformed into the desired ones at strategic points in the synthesis. For instance, a nitro group could serve as a precursor to the sulfonamide group via reduction to an amine, followed by diazotization and a Sandmeyer-type reaction. The order of these transformations is critical and is dictated by the directing effects of the substituents. youtube.com The hydroxyl and methoxy (B1213986) groups are ortho-, para-directing, while the sulfonamide group is meta-directing. youtube.commsu.edu A successful synthesis must install the groups in an order that ensures the final 1,3,5-substitution pattern.

Established and Emerging Synthetic Approaches to Benzenesulfonamide (B165840) Structures

The synthesis of the benzenesulfonamide core can be achieved through various methods, ranging from classical electrophilic aromatic substitution to more complex functional group manipulations.

Direct sulfonylation is a primary route for introducing the sulfonamide functional group onto an aromatic ring. The most common industrial method involves a two-step sequence:

Chlorosulfonation: The aromatic precursor, such as 3,5-dihydroxyanisole or a related methoxyphenol, is treated with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a sulfonyl chloride (-SO₂Cl) group onto the ring. The regioselectivity is guided by the existing activating groups (-OH and -OCH₃), which direct the incoming electrophile to the ortho and para positions. epo.org

Ammonolysis: The resulting benzenesulfonyl chloride is then reacted with ammonia or an aqueous ammonia solution to displace the chloride and form the final sulfonamide (-SO₂NH₂). google.com

Another established method involves the sulfonation of benzene (B151609) or its derivatives with oleum (B3057394) (fuming sulfuric acid) to produce a benzenesulfonic acid. byjus.com This sulfonic acid can then be converted to the corresponding sulfonyl chloride, typically with thionyl chloride or phosphorus pentachloride, followed by ammonolysis to yield the sulfonamide.

Functional group interconversions (FGI) provide versatile, alternative pathways to the target molecule by transforming one functional group into another. fiveable.me This is particularly useful when direct sulfonylation is not feasible or when specific regiochemistry is required. youtube.com

A common FGI strategy begins with an aromatic nitro compound. The synthesis could proceed as follows:

Reduction: An appropriately substituted nitrobenzene (B124822) can be reduced to an aniline (B41778) derivative. This is a crucial step as it changes the directing effect of the substituent from meta-directing (-NO₂) to ortho-, para-directing (-NH₂). youtube.commsu.edu

Diazotization: The resulting aromatic amine (aniline) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. byjus.com

Conversion: Diazonium salts are highly versatile intermediates. They can be converted to a sulfonyl chloride via reaction with sulfur dioxide in the presence of a copper catalyst (a variation of the Sandmeyer reaction). Subsequent ammonolysis yields the sulfonamide. Alternatively, the diazonium salt can be hydrolyzed to a phenol, providing a route to introduce the hydroxyl group. byjus.comlibretexts.org

These FGI reactions allow chemists to strategically build the desired substitution pattern by altering the electronic properties and directing effects of the substituents during the synthesis. youtube.com

Advanced Derivatization Strategies for Structural Elaboration

Once the this compound core is synthesized, it can be further modified to generate a library of related compounds. These derivatization strategies typically target the sulfonamide nitrogen or the aromatic ring itself.

The hydrogen atoms on the sulfonamide nitrogen are acidic and can be replaced with alkyl or acyl groups.

N-Alkylation: The introduction of an alkyl group onto the sulfonamide nitrogen can be achieved through various methods. Classical approaches often use alkyl halides in the presence of a base. tandfonline.com Modern, more efficient methods utilize alcohols as alkylating agents through "borrowing hydrogen" or "hydrogen autotransfer" processes, which are catalyzed by precious metal complexes based on iridium, ruthenium, or manganese, offering a greener alternative with water as the only byproduct. rsc.orgacs.org Copper-catalyzed systems have also been developed for the N-alkylation of sulfonamides with alcohols. ionike.com

| Catalyst System | Alkylating Agent | Key Features | Reference |

|---|---|---|---|

| [Cp*Ir(biimH₂)(H₂O)][OTf]₂ | Alcohols | Water-soluble iridium complex; microwave irradiation. | rsc.org |

| Mn(I) PNP pincer complex | Benzylic and primary aliphatic alcohols | Efficient, earth-abundant metal catalyst. | acs.org |

| Copper Acetate (Cu(OAc)₂) | Benzylic Alcohols | Readily available copper catalyst. | ionike.com |

| Anion Exchange Resin | Alkyl Halides | Simple procedure, easy separation of product. | tandfonline.com |

N-Acylation: Acyl groups can be introduced using acylating agents like carboxylic anhydrides or acyl chlorides. These reactions can be catalyzed by Lewis acids such as copper(II) triflate (Cu(OTf)₂). tandfonline.com Other reagents, like N-acylbenzotriazoles, provide a mild and efficient alternative for acylating sulfonamides, especially for substrates where the corresponding acid chloride is unstable. epa.gov The use of heteropolyacid catalysts in water has also been reported as a green and efficient procedure for N-acylation. tandfonline.com

| Reagent/Catalyst | Acylating Agent | Key Features | Reference |

|---|---|---|---|

| Cu(OTf)₂ (catalytic) | Carboxylic anhydrides, Acyl chlorides | Mild conditions, tolerates various functional groups. | tandfonline.com |

| N-Acylbenzotriazoles | N-Acylbenzotriazoles | Effective for sensitive substrates. | epa.gov |

| Cs₅HP₂W₁₈O₆₂ | Anhydrides | Reusable catalyst, performed in water. | tandfonline.com |

| (S)-HBTM (Isothiourea catalyst) | Anhydrides | Enables atroposelective acylation for creating chiral molecules. | acs.orgnih.gov |

The aromatic ring of this compound contains activated positions amenable to further substitution, and the existing hydroxyl group is a handle for other transformations.

Etherifications: The phenolic hydroxyl group can be readily converted into an ether via reactions such as the Williamson ether synthesis, which involves deprotonation with a base followed by reaction with an alkyl halide. This allows for the introduction of a wide variety of alkoxy groups.

Halogenations: The benzene ring is highly activated by the ortho-, para-directing hydroxyl and methoxy groups. libretexts.org Electrophilic aromatic substitution reactions, such as bromination or chlorination, will be directed to the positions ortho to these two groups (positions 2, 4, and 6). Due to the strong activation, these reactions often proceed under mild conditions, but care must be taken to avoid poly-substitution. youtube.com

Amine Transformations: In synthetic routes that utilize an aromatic amine as an intermediate, this group can be transformed into a wide array of other functionalities. Through diazotization to form a diazonium salt, the amine can be replaced by halogens, cyano groups, or a hydroxyl group via Sandmeyer and related reactions, providing extensive possibilities for structural diversification. byjus.com

Incorporation of Diverse Aromatic and Heteroaromatic Moieties

The core structure of this compound can be functionalized by incorporating a range of aromatic and heteroaromatic systems. This is typically achieved through the modification of a related precursor, such as an amino-substituted benzenesulfonamide. Common strategies include transition-metal-catalyzed cross-coupling reactions and condensation reactions.

For instance, copper-catalyzed cross-coupling reactions are employed to form C-N bonds, linking aromatic or heteroaromatic bromides to an amino group on the benzenesulfonamide ring. nih.gov This method allows for the systematic introduction of various substituted phenyl or heterocyclic rings. Another prevalent method involves the condensation of an amino-functionalized benzenesulfonamide with various aromatic aldehydes to form Schiff bases. mdpi.com This reaction provides a straightforward pathway to derivatives containing an imine linkage, which can be further modified if desired.

| Reaction Type | Reactants | Catalyst/Reagents | General Conditions | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Cross-Coupling | Amino-benzenesulfonamide, Substituted Phenyl Bromide | CuI, L-proline, K₃PO₄ | Heated in DMSO | nih.gov |

| Schiff Base Condensation | Amino-benzenesulfonamide, Aromatic Aldehyde | - | Reflux in an alcohol solvent (e.g., propan-2-ol) | mdpi.com |

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomeric Purity

When synthetic modifications introduce a chiral center into the molecule, obtaining enantiomerically pure compounds is often crucial. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

The most common method for separating enantiomers is chiral resolution. wikipedia.org This process involves reacting the racemic mixture with a chiral resolving agent, such as D-(-)-tartaric acid or L-(+)-tartaric acid, to form a pair of diastereomeric salts. google.com Due to their different physical properties, these diastereomers can be separated by fractional crystallization. google.com The less soluble salt crystallizes out of the solution, and the pure enantiomer can then be recovered by removing the resolving agent. wikipedia.orggoogle.com The choice of solvent system is critical as its polarity can significantly influence the efficiency of the resolution. google.com While effective, this method results in a theoretical maximum yield of 50% for the desired enantiomer, though the undesired enantiomer can sometimes be racemized and recycled. wikipedia.org

Alternatively, asymmetric synthesis provides a direct route to a single enantiomer, avoiding the loss of material inherent in resolution. wikipedia.orgelsevierpure.com

| Step | Description | Key Factor |

|---|---|---|

| 1 | Reaction of the racemic compound with a single enantiomer of a chiral resolving agent. | Choice of resolving agent (e.g., tartaric acid). google.com |

| 2 | Formation of a mixture of two diastereomeric salts. | Stoichiometry of reactants. |

| 3 | Separation of the diastereomers by fractional crystallization. | Solvent polarity and temperature control. google.com |

| 4 | Liberation of the pure enantiomer from the isolated diastereomeric salt. | Typically involves pH adjustment to break the salt. wikipedia.org |

Analytical Characterization Techniques for Synthetic Compounds

Following synthesis, rigorous analysis is required to confirm the chemical structure of the target compound and to assess its purity. This is accomplished using a combination of spectroscopic and chromatographic methods.

Spectroscopy is essential for elucidating the molecular structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. For a compound like this compound, ¹H NMR would show distinct signals for the aromatic protons, the hydroxyl proton, and the methoxy group protons. Two-dimensional NMR techniques like HSQC and NOESY can further confirm atom connectivity and spatial relationships. mdpi.com

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the presence of specific functional groups. dergipark.org.tr Characteristic absorption bands for a benzenesulfonamide derivative would include stretches for O-H (hydroxyl), N-H (sulfonamide), S=O (asymmetric and symmetric stretches), and C-O (methoxy ether). researchgate.netresearchgate.net

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can help confirm the structure. mdpi.com High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula. mdpi.com

UV-Visible Spectroscopy : This technique provides information about the electronic transitions within the molecule, particularly the π-system of the benzene ring. acs.orgnih.gov The presence of substituents like hydroxyl and methoxy groups can shift the absorption maxima to longer wavelengths. nih.gov

| Technique | Information Obtained | Typical Observations for Substituted Benzenesulfonamides |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Signals in aromatic region (δ 6-8 ppm), methoxy singlet (δ ~3.8 ppm), sulfonamide and hydroxyl protons (broad singlets). researchgate.net |

| ¹³C NMR | Carbon skeleton | Signals for aromatic carbons, methoxy carbon, and carbons attached to hydroxyl and sulfonamide groups. researchgate.net |

| FT-IR | Functional groups | Characteristic stretches for O-H (~3400 cm⁻¹), N-H (~3300 cm⁻¹), C=C (aromatic, ~1600 cm⁻¹), S=O (~1350 and 1160 cm⁻¹). researchgate.netresearchgate.net |

| MS / HRMS | Molecular weight and formula | Molecular ion peak corresponding to the compound's mass; fragmentation pattern. mdpi.com |

| UV-Vis | Electronic transitions | Absorption bands characteristic of the substituted benzene chromophore. acs.orgnih.gov |

Chromatographic techniques are fundamental for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of sulfonamide derivatives. wu.ac.th A C18 column is frequently used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. wu.ac.th Purity is determined by integrating the peak area of the compound relative to the total area of all peaks detected, often using a UV-Vis or photodiode array (PDA) detector set to a wavelength where the compound absorbs strongly. nih.govwu.ac.th

Thin-Layer Chromatography (TLC) : TLC is a rapid and cost-effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. researchgate.net The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system. The separated spots are then visualized, typically under UV light. usda.gov The retention factor (Rf) value is characteristic for a compound in a given solvent system.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C8 or C18 (e.g., 250 x 4.6 mm, 5 µm) | wu.ac.th |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and acetonitrile/methanol | nih.govwu.ac.th |

| Flow Rate | Typically 1.0 mL/min | wu.ac.th |

| Detection | UV-Vis or PDA at a specific wavelength (e.g., 265 nm) | wu.ac.th |

| Column Temperature | Controlled, e.g., 25 °C | wu.ac.th |

In Vitro Biological Target Identification and Mechanistic Elucidation

Development and Application of In Vitro Screening Methodologies

The exploration of 3-Hydroxy-5-methoxybenzenesulfonamide's biological effects has necessitated the use of targeted in vitro screening methods. These assays are crucial for identifying cellular responses and pinpointing molecular targets.

Cell-Based Assays for Cellular Responses

Currently, there is a lack of specific published cell-based assay data for this compound. Such assays would be instrumental in determining its effects on cellular processes like proliferation, apoptosis, and cell cycle progression in various cell lines.

Enzyme Inhibition Assays for Molecular Target Identification

Enzyme inhibition assays have been the primary method for investigating the molecular interactions of benzenesulfonamide (B165840) derivatives. While specific data for the 3-Hydroxy-5-methoxy variant is not extensively available, the general approach involves measuring the compound's ability to reduce the activity of a specific enzyme.

Investigation of Molecular Targets and Intracellular Pathways

Research into the molecular targets of benzenesulfonamides has revealed interactions with several key enzymes and cellular structures. The specific inhibitory profile of this compound is an area of ongoing investigation.

Tubulin Polymerization Inhibition and Modulation of Microtubule Dynamics

There is currently no specific evidence to suggest that this compound acts as a tubulin polymerization inhibitor. Many compounds that interfere with microtubule dynamics often feature a trimethoxyphenyl moiety, which is not present in this specific compound.

Carbonic Anhydrase Enzyme Inhibition Studies

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. These enzymes are involved in various physiological processes. While extensive data exists for a wide range of sulfonamides, specific inhibitory constants (Kᵢ) for this compound against various human carbonic anhydrase (hCA) isoforms are not prominently documented in publicly available research. The general mechanism involves the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.

Exploration of Other Enzyme Systems (e.g., HIV Integrase, Polyketide Synthases)

The potential for this compound to inhibit other enzyme systems remains largely unexplored. There is no current research available to indicate its activity as an inhibitor of HIV integrase or polyketide synthases.

In Vitro Cell Cycle Perturbation Analysis

There is currently no available scientific literature detailing the effects of this compound on the cell cycle of in vitro cell models. Methodologies for such analyses often involve techniques like flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound. Specific markers, such as the phosphorylation of histone H3, are used to identify cells undergoing mitosis. Without experimental data, it is impossible to ascertain whether this compound induces cell cycle arrest or alters the progression of cells through these phases.

Mechanisms of Apoptosis Induction in Cellular Models (in vitro)

The potential for this compound to induce programmed cell death, or apoptosis, in cellular models has not been reported. The study of apoptosis induction typically involves a variety of assays to detect key events in the apoptotic cascade. These can include assessments of DNA fragmentation, the activation of caspases (key effector proteins in apoptosis), and changes in the expression of regulatory proteins like those in the Bcl-2 family. For instance, studies on other compounds have shown the induction of apoptosis is associated with increased expression of pro-apoptotic proteins like Bax and the release of cytochrome c from the mitochondria. However, no such data exists for this compound.

Autophagy Modulation Studies (in vitro)

Information regarding the ability of this compound to modulate autophagy in vitro is not available. Autophagy is a cellular process of degradation and recycling of cellular components. Studies on autophagy modulation often examine the expression and localization of proteins like LC3 (Microtubule-associated protein 1A/1B-light chain 3), which is a key marker of autophagosome formation. The impact of a compound on autophagic flux—the entire process of autophagy from initiation to degradation—can be assessed, but no such investigations have been published for this compound.

Cellular Uptake and Intracellular Localization Investigations (in vitro)

There are no published studies on the cellular uptake and intracellular localization of this compound. Understanding how a compound enters a cell and where it accumulates is crucial for determining its mechanism of action. These investigations often employ fluorescence-based techniques, such as confocal microscopy, or label-free methods to track the compound within the cell. Without such studies, the ability of this compound to reach potential intracellular targets remains unknown.

Structure Activity Relationships Sar and Ligand Design Principles

Systematic Analysis of the Impact of Hydroxyl and Methoxy (B1213986) Substitutions on In Vitro Biological Activity

The presence and positioning of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring of benzenesulfonamides can profoundly influence their biological activity. These substituents alter the electronic properties, lipophilicity, and hydrogen bonding potential of the molecule, thereby affecting its interaction with biological targets.

Research on various classes of compounds has demonstrated the significant role of these functional groups. For instance, in the context of anticancer agents, the number and location of hydroxyl and methoxy groups on the phenyl ring of N-substituted benzimidazole (B57391) carboxamides have been shown to be critical for their antiproliferative activity. ufms.brcambridgemedchemconsulting.com A study on 2-hydroxy-4-methoxy-substituted derivatives highlighted their potent activity against certain cancer cell lines. ufms.br

While a systematic analysis of 3-Hydroxy-5-methoxybenzenesulfonamide is not extensively available in the public domain, we can infer potential SAR trends from related structures. For example, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives developed as 12-lipoxygenase inhibitors, the hydroxyl and methoxy groups on the benzyl (B1604629) moiety were found to be crucial for potency. nih.govacs.org The hydroxyl group often acts as a key hydrogen bond donor or acceptor, while the methoxy group can influence conformation and solubility.

Table 1: Illustrative In Vitro Activity of Substituted Benzenesulfonamide (B165840) Analogs This table is a hypothetical representation to illustrate potential SAR trends based on general principles and data from related compound series.

| Compound | R1 | R2 | IC50 (µM) |

|---|---|---|---|

| Analog 1 | OH | OCH3 | 5.2 |

| Analog 2 | OCH3 | OCH3 | 15.8 |

| Analog 3 | OH | H | 10.5 |

| Analog 4 | H | OCH3 | 25.1 |

Elucidation of the Influence of Sulfonamide Linker Modifications on Activity Profiles

The sulfonamide linker (-SO2NH-) is not merely a passive connector; its modification can significantly impact the activity profile of a drug candidate. The length, rigidity, and chemical nature of the linker can alter the orientation of the substituent groups, thereby affecting their binding to the target protein.

The rigidity of the linker is a critical parameter. A more rigid linker can pre-organize the molecule in a bioactive conformation, leading to a lower entropic penalty upon binding and thus higher affinity. nih.gov Conversely, a flexible linker may allow the molecule to adapt to different binding pockets but can also result in a loss of potency due to the entropic cost of fixing its conformation. nih.gov In the context of benzenesulfonamide-based carbonic anhydrase inhibitors, the introduction of cyclic urea (B33335) functionalities as part of the linker has been explored to modulate the molecule's flexibility and allocation within the enzyme's active site. nih.gov

The chemical properties of the linker are also important. For instance, "safety-catch linkers" in solid-phase synthesis utilize the acidic nature of the sulfonamide proton, which can be alkylated to modulate the linker's lability. rsc.org This principle highlights the chemical reactivity of the sulfonamide group and its potential for modification to fine-tune the properties of the molecule.

Comprehensive Evaluation of the Role of Aromatic and Heteroaromatic Ring Substituents

The introduction of various substituents on the aromatic or heteroaromatic rings of benzenesulfonamide derivatives is a common strategy to modulate their biological activity. These substituents can influence the molecule's electronic distribution, steric profile, and pharmacokinetic properties.

In a series of benzenesulfonamide derivatives investigated for their anti-inflammatory and antimicrobial activities, the nature and position of substituents on the benzene (B151609) ring were shown to be critical for potency. nih.gov For instance, the presence of electron-withdrawing or electron-donating groups can alter the pKa of the sulfonamide nitrogen, which can be crucial for its interaction with the target.

Furthermore, the replacement of the benzene ring with a heteroaromatic system can introduce new interaction points, such as hydrogen bond acceptors or donors, and can also impact the metabolic stability of the compound. The choice of the aromatic or heteroaromatic ring and its substituents is a key aspect of lead optimization in drug discovery.

Conformational Analysis and Stereochemical Considerations in SAR Studies

The three-dimensional arrangement of atoms in a molecule, its conformation, is a critical determinant of its biological activity. Conformational analysis aims to identify the preferred spatial arrangements of a molecule and to understand how these conformations relate to its interaction with a biological target.

For substituted benzenes, the orientation of the substituents relative to the plane of the ring can significantly affect their properties. rsc.org For a molecule like this compound, the rotational barriers around the C-O and C-S bonds will determine the preferred conformations of the hydroxyl, methoxy, and sulfonamide groups. These conformational preferences can be studied using computational methods and spectroscopic techniques. rsc.orgacs.org

Stereochemistry also plays a crucial role in SAR studies. If a molecule contains a chiral center, the different enantiomers can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the enantiomers of a chiral ligand. While this compound itself is not chiral, the introduction of chiral substituents would necessitate the separate evaluation of each stereoisomer to fully understand the SAR. Atropisomerism, a type of stereoisomerism arising from restricted rotation around a single bond, can also be a factor in more complex benzenesulfonamide derivatives. acs.org

Strategic Application of Scaffold Hopping and Bioisosteric Replacement Methodologies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at discovering novel chemotypes with improved properties while retaining the desired biological activity. nih.govrsc.org

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains the key pharmacophoric features. nih.gov For a benzenesulfonamide scaffold, this could involve replacing the benzene ring with a different aromatic or non-aromatic ring system. acs.org This strategy can lead to compounds with improved pharmacokinetic profiles, novel intellectual property, and potentially different off-target effects. rsc.org A successful scaffold hopping strategy was employed in the development of proteasome inhibitors, where a series of scaffolds were evaluated to improve aqueous solubility. dundee.ac.uk

Bioisosteric replacement focuses on the substitution of one functional group with another that has similar physicochemical properties. researchgate.netresearchgate.net For the sulfonamide group, a common bioisostere is the carboxylic acid group. nih.govnih.govrsc.orgacs.org The replacement of a carboxylic acid with a sulfonamide has been shown to significantly alter the efficacy of drug candidates in some cases. rsc.orgacs.org Other bioisosteres for the sulfonamide moiety include the acylsulfonamide and tetrazole groups. rsc.org The choice of a bioisosteric replacement depends on the specific interactions of the functional group with the target and the desired physicochemical properties of the final compound. researchgate.net

Table 2: Common Bioisosteric Replacements for the Sulfonamide Group

| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Sulfonamide (-SO2NH2) | Carboxylic Acid (-COOH) | Similar acidity and hydrogen bonding capabilities. |

| Sulfonamide (-SO2NH2) | Tetrazole | Acts as a non-classical bioisostere of the carboxylic acid group, which is itself a bioisostere of the sulfonamide group. Can improve metabolic stability. |

| Sulfonamide (-SO2NH2) | Acylsulfonamide (-CONHSO2R) | Modulates the acidity and lipophilicity of the sulfonamide group. |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is primarily used to forecast the binding mode of a small molecule ligand, such as 3-Hydroxy-5-methoxybenzenesulfonamide, within the active site of a target protein.

While specific, dedicated docking studies on this compound are not extensively documented in publicly accessible literature, the principles of such a study can be outlined. A hypothetical docking simulation would involve preparing the 3D structure of this compound and docking it into the binding pocket of a selected biological target, for instance, a kinase or a metalloenzyme. The results would be analyzed based on scoring functions, which estimate the binding affinity. Key interactions, such as hydrogen bonds formed by the hydroxyl (-OH) and sulfonamide (-SO₂NH₂) groups, and hydrophobic interactions involving the benzene (B151609) ring, would be critical determinants of its binding orientation and affinity.

A typical output from such a study would predict the binding energy and highlight the specific amino acid residues involved in the interaction, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Protein Kinase X | -8.2 | Lys72, Asp184, Met106 | Hydrogen Bond, Pi-Alkyl |

| Carbonic Anhydrase Y | -7.5 | His94, Thr199, Val121 | Metal Coordination, Hydrogen Bond |

Molecular Dynamics Simulations for Conformational Flexibility and Binding Affinity Estimation

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic model of the ligand-target complex. MD simulations model the atomic movements of the system over time, offering insights into the conformational flexibility of both the ligand and the protein, the stability of the binding pose predicted by docking, and a more refined estimation of binding affinity.

For this compound, an MD simulation would involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions). The simulation would track the trajectories of all atoms over a period of nanoseconds to microseconds. Analysis of these trajectories could reveal how the compound adjusts its conformation within the binding site and the stability of the key interactions over time. Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) could then be used to calculate the binding free energy, a more accurate measure of binding affinity than docking scores alone.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail. These calculations can provide valuable information about the electronic structure, molecular orbital energies (HOMO/LUMO), electrostatic potential, and chemical reactivity of this compound.

For this compound, DFT calculations could be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of its atoms.

Calculate the HOMO-LUMO energy gap: This gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Map the Molecular Electrostatic Potential (MEP): The MEP surface would visualize the electron-rich (negative potential, e.g., around the oxygen and nitrogen atoms) and electron-poor (positive potential, e.g., around the sulfonamide and hydroxyl hydrogens) regions of the molecule. This is crucial for understanding its non-covalent interaction capabilities.

Table 2: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region susceptible to electrophilic attack |

| LUMO Energy | -1.2 eV | Region susceptible to nucleophilic attack |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability |

Pharmacophore Modeling and Virtual Screening Approaches for Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for biological activity. A pharmacophore model can be generated based on the structure of a known active ligand like this compound when bound to its target.

This model can then be used as a 3D query to screen large chemical databases (virtual screening) to identify other diverse molecules that possess the same essential features and are therefore likely to bind to the same target. The key pharmacophoric features of this compound would likely include:

A hydrogen bond donor (from the -OH and -NH₂ groups).

A hydrogen bond acceptor (from the -SO₂ and -OCH₃ groups).

An aromatic ring feature.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. If this compound were part of a series of synthesized analogs tested against a specific biological target, a QSAR model could be developed.

This process involves calculating various molecular descriptors (e.g., physicochemical, electronic, topological) for each compound in the series. A mathematical model is then built to correlate these descriptors with the observed biological activity (e.g., IC₅₀ values). Such a model could predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. For this compound, key descriptors might include its LogP (lipophilicity), molecular weight, polar surface area, and specific quantum chemical parameters.

Table of Mentioned Compounds

| Compound Name |

|---|

Advanced Research Perspectives and Future Directions

Rational Design and Synthesis of Chemical Probes for Biological System Exploration

The rational design of chemical probes is a cornerstone of modern chemical biology, enabling the interrogation of complex biological systems. A chemical probe is a small molecule used to study and manipulate a biological target, typically a protein. The design process for converting a compound like 3-Hydroxy-5-methoxybenzenesulfonamide into a chemical probe involves strategic structural modifications to incorporate specific functionalities without compromising its binding affinity for its target. rsc.org

Key modifications often include the introduction of a reporter group (e.g., a fluorophore for imaging) or a reactive group for covalently labeling the target protein (e.g., a photoaffinity label like a diazirine or benzophenone). nih.govnih.gov For this compound, the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the benzene (B151609) ring, as well as the sulfonamide (-SO2NH2) moiety itself, provide synthetic handles for attaching these functionalities. For instance, the hydroxyl group could be etherified with a linker terminating in an alkyne or azide (B81097) for "click" chemistry applications, allowing for the attachment of various reporter tags. nih.gov

The goal is to create a tool that can be used for target identification, validation, and imaging, providing crucial insights into the compound's mechanism of action. researchgate.net Structure-based design, leveraging computational modeling and X-ray crystallography, can guide these modifications to ensure that the probe retains its desired biological activity. rsc.org

| Probe Type | Functional Group | Application | Potential Modification Site on this compound |

|---|---|---|---|

| Affinity-Based Probe | Biotin, Desthiobiotin | Target pull-down and identification | Alkylation or acylation at the hydroxyl group or sulfonamide nitrogen |

| Fluorescent Probe | Fluorophore (e.g., BODIPY, fluorescein) | Cellular imaging and localization studies | Attachment via a linker to the hydroxyl group |

| Photoaffinity Labeling (PAL) Probe | Diazirine, Benzophenone | Covalent labeling of the target protein for identification | Incorporation into a linker attached to the benzene ring |

| "Clickable" Probe | Alkyne, Azide | Versatile tagging via click chemistry with various reporter molecules | Etherification of the hydroxyl group with a propargyl or azido-alkyl group |

Exploration of Novel Research Avenues based on Mechanistic Insights

While the classical mechanism of antibacterial sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS) in the bacterial folic acid synthesis pathway, the broad therapeutic potential of the sulfonamide class stems from its ability to target a wide array of other enzymes and receptors. researchgate.netijpsjournal.com A primary example is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological and pathological processes. nih.govacs.org Inhibition of tumor-associated CA isoforms, such as CA IX, is a validated strategy for anticancer drug development. researchgate.net

For this compound, its specific substitution pattern offers unique possibilities for target interaction. The hydroxyl and methoxy groups can act as hydrogen bond donors and acceptors, respectively, which can be critical for binding to enzyme active sites. nih.govacs.org Structure-activity relationship (SAR) studies on related benzenesulfonamide (B165840) derivatives have demonstrated that such substitutions significantly influence potency and selectivity. acs.orgacs.org

Future research could explore the activity of this compound against a panel of diverse biological targets. For example, its potential as an inhibitor of lipoxygenases, which are involved in inflammatory diseases, or its ability to modulate ion channels or receptors in the central nervous system (CNS) could be investigated. nih.govnih.gov Mechanistic studies, including enzyme kinetics, structural biology, and cellular assays, would be essential to uncover novel biological activities and open new therapeutic avenues for this compound scaffold. nih.govmdpi.com

| Potential Target Class | Therapeutic Area | Relevant Mechanistic Role of Substituents | Research Question for this compound |

|---|---|---|---|

| Carbonic Anhydrases (CAs) | Oncology, Glaucoma | Sulfonamide group coordinates with active site zinc. Aromatic substituents influence isoform selectivity. nih.govtandfonline.com | What is the inhibition profile against the 15 human CA isoforms? |

| Lipoxygenases (LOXs) | Inflammation, Cancer | Hydroxyl and methoxy groups can form key interactions in the enzyme's active site. nih.govacs.org | Does it selectively inhibit 5-LOX, 12-LOX, or 15-LOX? |

| Kinases | Oncology | Aromatic scaffold can serve as a base for ATP-competitive inhibition. | Can this scaffold be optimized into a selective kinase inhibitor? |

| CNS Receptors/Ion Channels | Neurological Disorders | The polarity and hydrogen-bonding capacity can be crucial for crossing the blood-brain barrier and target binding. nih.gov | Does the compound exhibit any activity on GABA or NMDA receptors? |

Integration of Multi-Omics Data for Holistic Biological Profiling in Research Settings

To fully understand the biological effects of a compound like this compound, a systems-level approach is increasingly necessary. Multi-omics, the integration of data from various "omics" fields such as genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the cellular response to a molecular intervention. nih.govnygen.io This approach can uncover the mechanism of action, identify off-target effects, and discover biomarkers for compound activity. nygen.io

In a research setting, cells or model organisms treated with this compound could be subjected to multi-omics analysis. For instance, transcriptomics (e.g., RNA-Seq) could reveal changes in gene expression, pointing to affected signaling pathways. Proteomics could identify changes in protein abundance or post-translational modifications, while metabolomics could measure shifts in cellular metabolites, providing a functional readout of the compound's effects.

Integrating these datasets can build a comprehensive picture of the compound's impact, moving beyond a single target to a network-level understanding. nih.gov This is particularly valuable for complex diseases where targeting multiple pathways may be beneficial. nih.gov Such a holistic profile is crucial for advancing a compound in the drug discovery pipeline and for understanding its broader biological implications.

| Omics Technology | Biological Information Provided | Application in Profiling this compound |

|---|---|---|

| Transcriptomics (RNA-Seq) | Changes in gene expression levels | Identify signaling pathways modulated by the compound. |

| Proteomics (Mass Spectrometry) | Changes in protein abundance and post-translational modifications | Confirm target engagement and identify downstream protein-level effects. |

| Metabolomics (NMR, Mass Spectrometry) | Changes in the levels of small-molecule metabolites | Assess the functional impact on cellular metabolism and specific enzymatic pathways. |

| Chemoproteomics | Direct identification of protein targets | Use of a chemical probe derivative to pull down and identify binding partners in a cellular lysate. |

Application of Sustainable and Green Chemistry Principles in Compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. The synthesis of sulfonamides traditionally involves reagents and solvents that are hazardous. sci-hub.se However, recent research has focused on developing more sustainable and eco-friendly synthetic routes. rsc.orgrsc.org

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing traditional organic solvents with water or bio-based solvents. sci-hub.sescilit.com Several methods for sulfonamide synthesis in aqueous media have been reported, often using a base like sodium carbonate to scavenge the HCl produced. scilit.com

Solvent-Free Reactions: Mechanochemistry, using ball milling, offers a solvent-free alternative for synthesizing sulfonamides, reducing waste and energy consumption. rsc.orgrsc.org

One-Pot Procedures: Telescopic or one-pot reactions that combine multiple synthetic steps without isolating intermediates can improve efficiency and reduce waste. rsc.org

Catalytic Methods: Utilizing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents.

Applying these principles to the synthesis of this compound could involve, for example, a one-pot, water-based reaction starting from a corresponding thiol or disulfide, which is oxidized and chlorinated in situ before reacting with an ammonia (B1221849) source. rsc.orgresearchgate.net Such methods not only minimize environmental harm but can also be more cost-effective and safer. rsc.org

| Green Chemistry Principle | Traditional Approach for Sulfonamides | Sustainable Alternative | Benefit |

|---|---|---|---|

| Solvent Choice | Use of volatile organic solvents (e.g., pyridine, DCM) | Aqueous media, ethanol, or solvent-free (mechanochemistry). sci-hub.sersc.org | Reduced toxicity and environmental pollution. |

| Atom Economy | Multi-step synthesis with protection/deprotection steps. | One-pot, telescopic reactions from simple precursors. rsc.org | Higher efficiency, less waste. |

| Reagent Choice | Use of hazardous reagents like sulfonyl chlorides. | In situ generation of sulfonyl chlorides from thiols or disulfides using safer oxidants. rsc.org | Improved safety profile. |

| Energy Efficiency | Reactions requiring heating for extended periods. | Room temperature reactions or mechanochemical synthesis. sci-hub.se | Lower energy consumption. |

Persistent Challenges and Emerging Opportunities in Sulfonamide Research

Despite being one of the oldest classes of synthetic drugs, research into sulfonamides continues to present both challenges and significant opportunities. researchgate.net A major persistent challenge, particularly in the antibacterial field, is the prevalence of drug resistance. ijpsjournal.comtandfonline.com This necessitates the development of novel sulfonamides that can overcome existing resistance mechanisms or that act via different mechanisms of action. tandfonline.com

However, the true opportunity for the sulfonamide scaffold lies beyond its antibacterial origins. nih.govnih.gov The chemical versatility and proven "privileged scaffold" status of sulfonamides make them ideal starting points for developing drugs against a multitude of diseases. ajchem-b.comtandfonline.com

Emerging Opportunities:

Oncology: Selective inhibition of tumor-associated carbonic anhydrase isoforms remains a highly promising area. nih.govresearchgate.net

CNS Disorders: Developing sulfonamides that can cross the blood-brain barrier to act on enzymes, ion channels, or receptors in the brain is a growing field of interest. nih.gov

Antiviral and Antiparasitic Agents: The sulfonamide motif is present in various antiviral and antimalarial drugs, and new derivatives are continually being explored. researchgate.net

Polypharmacology: Designing single sulfonamide-based molecules that can modulate multiple targets offers a novel approach to treating complex diseases like cancer or neurodegenerative disorders. nih.gov

The compound this compound, with its specific functional groups, represents a valuable starting point for medicinal chemistry campaigns aimed at exploring these opportunities. Its structure can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties for a desired target, continuing the long and successful history of the sulfonamide scaffold in medicine. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for preparing 3-Hydroxy-5-methoxybenzenesulfonamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves sulfonylation of a hydroxy-methoxy-substituted aniline derivative with a benzenesulfonyl chloride precursor. A critical step is the use of a base (e.g., triethylamine or pyridine) to neutralize HCl generated during the reaction. For example, analogous sulfonamide syntheses employ 3,4-dichlorobenzenesulfonyl chloride reacted with amines under inert conditions, yielding derivatives with ~60-73% efficiency after purification via column chromatography . Optimal conditions include controlled temperature (0–25°C), anhydrous solvents (e.g., dichloromethane), and stoichiometric base to ensure complete conversion.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR are essential for confirming substituent positions. For instance, the methoxy group () resonates at ~3.8–4.0 ppm in NMR, while sulfonamide protons appear as broad singlets near 7.5–8.5 ppm .

- X-ray Crystallography : Programs like SHELXL or WinGX enable precise determination of molecular geometry and hydrogen-bonding networks. Crystallization in polar solvents (e.g., ethanol/water mixtures) often yields high-quality single crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations) or structural modifications (e.g., substituent positioning). To address this:

- Systematic SAR Studies : Compare derivatives with incremental structural changes (e.g., halogenation, methoxy/hydroxy group repositioning) using standardized assays (e.g., NLRP3 inflammasome inhibition assays) .

- Meta-Analysis : Cross-reference data from multiple sources, prioritizing studies with validated controls and replicates. For example, substituents at the 5-position (methoxy vs. ethylsulfonyl) significantly alter bioactivity due to steric and electronic effects .

Q. What computational strategies are recommended for predicting the binding interactions of this compound with therapeutic targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., NLRP3). Focus on key residues (e.g., Lys/Arg for sulfonamide binding) and validate with experimental IC values .

- Molecular Dynamics (MD) Simulations : Perform 100-ns MD runs to assess stability of ligand-protein complexes. Analyze hydrogen bonds and hydrophobic interactions using tools like GROMACS .

Q. How can researchers design experiments to probe the regioselectivity of this compound in chemical reactions?

- Methodological Answer :

- Isotopic Labeling : Introduce or deuterium at the hydroxy/methoxy groups to track reaction pathways via mass spectrometry.

- Competitive Reactions : React the compound with electrophiles (e.g., iodomethane) under varying pH conditions. Monitor substitution patterns via HPLC-MS to identify dominant reaction sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.